molecular formula C15H20ClNO2 B13883478 Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride CAS No. 1187173-86-9

Methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

Cat. No.: B13883478
CAS No.: 1187173-86-9
M. Wt: 281.78 g/mol
InChI Key: NODVKYVZFOOFMZ-UHFFFAOYSA-N
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Description

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate;hydrochloride is a complex organic compound with the molecular formula C15H19NO2. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihydroindene with piperidine in the presence of a suitable catalyst can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,2-dihydroindene-3,4’-piperidine]
  • Spirooxindoles
  • Spiroindoles

Uniqueness

Methyl spiro[1,2-dihydroindene-3,4’-piperidine]-1-carboxylate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

CAS No.

1187173-86-9

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-18-14(17)12-10-15(6-8-16-9-7-15)13-5-3-2-4-11(12)13;/h2-5,12,16H,6-10H2,1H3;1H

InChI Key

NODVKYVZFOOFMZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCNCC2)C3=CC=CC=C13.Cl

Origin of Product

United States

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